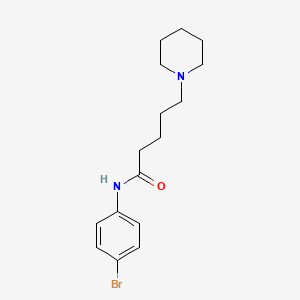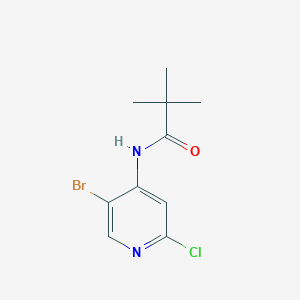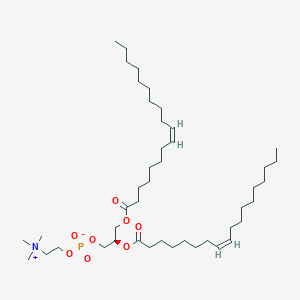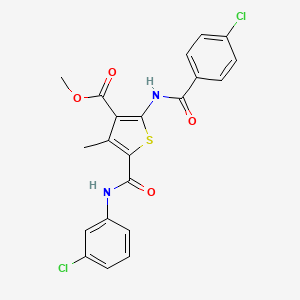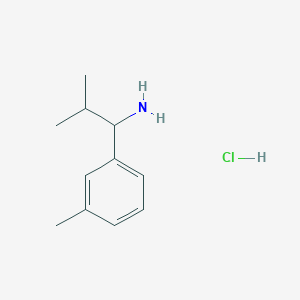
2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is a derivative of amphetamine and is known for its stimulant properties. This compound is often used in scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride typically involves the reaction of 3-methylbenzaldehyde with nitroethane to form 3-methyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Methyl-1-(3-methylphenyl)propan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted amine compounds.
Applications De Recherche Scientifique
2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses, including its stimulant properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness and energy levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiopropamine: A structurally related compound that also acts as a norepinephrine-dopamine reuptake inhibitor.
1-Methyl-3-phenylpropylamine: Another similar compound with stimulant properties.
Uniqueness
2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological properties and makes it distinct from other related compounds.
Propriétés
Formule moléculaire |
C11H18ClN |
|---|---|
Poids moléculaire |
199.72 g/mol |
Nom IUPAC |
2-methyl-1-(3-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-6-4-5-9(3)7-10;/h4-8,11H,12H2,1-3H3;1H |
Clé InChI |
XWKHGSNASSWQFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


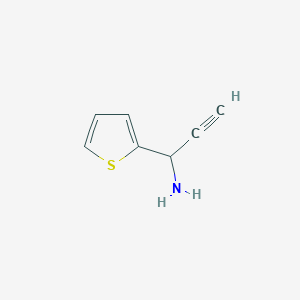
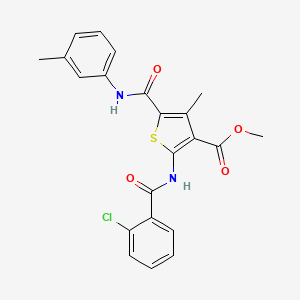

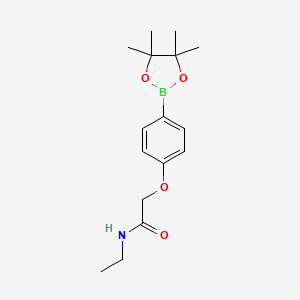
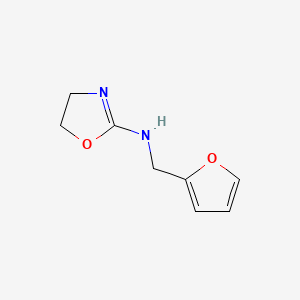
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
